(S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride (S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 72747-20-7
VCID: VC7848405
InChI: InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)7-10(12)11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1
SMILES: COC1=CC=CC(=C1)CC(C(=O)OC)N.Cl
Molecular Formula: C11H16ClNO3
Molecular Weight: 245.70

(S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride

CAS No.: 72747-20-7

Cat. No.: VC7848405

Molecular Formula: C11H16ClNO3

Molecular Weight: 245.70

* For research use only. Not for human or veterinary use.

(S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride - 72747-20-7

Specification

CAS No. 72747-20-7
Molecular Formula C11H16ClNO3
Molecular Weight 245.70
IUPAC Name methyl (2S)-2-amino-3-(3-methoxyphenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)7-10(12)11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1
Standard InChI Key FECZUOHUAFORHP-PPHPATTJSA-N
Isomeric SMILES COC1=CC=CC(=C1)C[C@@H](C(=O)OC)N.Cl
SMILES COC1=CC=CC(=C1)CC(C(=O)OC)N.Cl
Canonical SMILES COC1=CC=CC(=C1)CC(C(=O)OC)N.Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture and Stereochemical Significance

The compound’s IUPAC name, methyl (2S)-2-amino-3-(3-methoxyphenyl)propanoate hydrochloride, reflects its three primary components:

  • A methyl ester group (COOCH3-\text{COOCH}_3) at the carboxyl terminus.

  • An amino group (NH2-\text{NH}_2) at the alpha position of the propanoate backbone.

  • A 3-methoxyphenyl substituent attached to the beta carbon .

The stereochemistry at the alpha carbon (S-configuration) is critical for biological activity, as enantiomeric purity often dictates interactions with chiral biomolecules such as enzymes and receptors. The hydrochloride salt enhances aqueous solubility, facilitating its use in biological assays .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC11H16ClNO3\text{C}_{11}\text{H}_{16}\text{ClNO}_{3}
Molecular Weight245.70 g/mol
CAS Number72747-20-7
SMILES NotationCOC1=CC=CC(=C1)CC@@HN.Cl
Chiral Centers1 (S-configuration)

The methoxy group (OCH3-\text{OCH}_3) on the phenyl ring enhances lipophilicity, potentially improving blood-brain barrier penetration, while the hydrochloride salt counterion ensures solubility in polar solvents .

Synthesis and Production Pathways

Strategic Approaches to Chiral Synthesis

The synthesis of (S)-methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride involves multi-step organic reactions to achieve enantiomeric purity. A plausible route, inferred from analogous compounds , includes:

  • Protection of the Amino Group: Benzyl chloroformate or similar agents may protect the amino group during synthesis.

  • Esterification: Reaction of the carboxylic acid precursor with methanol in the presence of thionyl chloride (SOCl2\text{SOCl}_2) to form the methyl ester .

  • Chiral Resolution: Use of chiral auxiliaries or chromatography to isolate the S-enantiomer.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

While specific details for this compound are scarce, the synthesis of its 3-hydroxyphenyl analog involves suspending the precursor in methanol, adding thionyl chloride under cooling, and subsequent purification via extraction and evaporation . Adapting this method would require substituting the hydroxyl group with a methoxy group early in the synthesis.

Pharmacological and Biochemical Relevance

Lipophilicity-Solubility Balance

The methoxy group increases the compound’s partition coefficient (logP\log P), favoring membrane permeability, while the hydrochloride salt ensures dissolution in physiological fluids . This duality makes it suitable for oral or injectable formulations.

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (1H^1\text{H}-NMR) reveals distinct signals:

  • Methoxy Protons: A singlet at δ\delta 3.8–3.9 ppm for the OCH3-\text{OCH}_3 group.

  • Aromatic Protons: Multiplet signals between δ\delta 6.7–7.3 ppm for the methoxyphenyl ring.

  • Methyl Ester: A singlet at δ\delta 3.6–3.7 ppm for the COOCH3-\text{COOCH}_3 group .

Infrared (IR) Spectroscopy

Key absorption bands include:

  • \sim1740 cm1^{-1} for the ester carbonyl (C=O\text{C=O}).

  • \sim3300 cm1^{-1} for the ammonium (NH3+-\text{NH}_3^+) stretch.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC with cellulose-based stationary phases (e.g., Chiralpak IC) can resolve enantiomers, confirming ≥95% enantiomeric excess .

Future Research Directions

Unanswered Questions and Opportunities

  • Mechanistic Studies: Elucidate interactions with biological targets like G-protein-coupled receptors or ion channels.

  • Toxicological Profiling: Assess acute and chronic toxicity in preclinical models.

  • Formulation Optimization: Develop nanoemulsions or liposomal carriers to enhance bioavailability.

  • Structure-Activity Relationships (SAR): Modify the methoxy position or ester group to improve potency or selectivity.

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